Methanesulfonylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

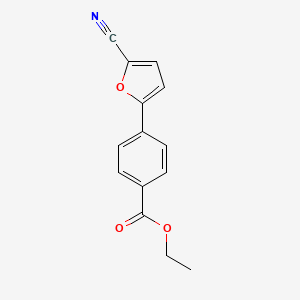

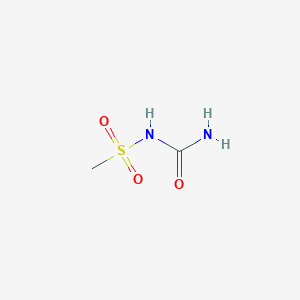

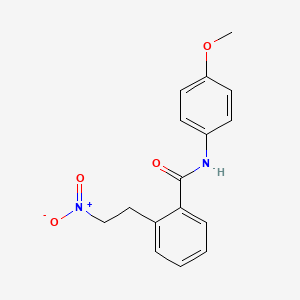

Methanesulfonylurea is a type of sulfonylurea, a class of organic compounds used in medicine and agriculture . The functional group of sulfonylureas consists of a sulfonyl group (-S(=O)2) with its sulfur atom bonded to a nitrogen atom of a ureylene group (N,N-dehydrourea, a dehydrogenated derivative of urea) .

Synthesis Analysis

Sulfonylurea analogs were synthesized by the nucleophilic addition of aryl-sulfonyl hydrazine derivatives to alkyl- or aryl-isocyanates to give the corresponding sulfonylureas . The synthesized compounds were characterized by IR, elemental analysis, and NMR spectra .

Molecular Structure Analysis

Mass spectrometry (MS) is extensively used for the analysis of molecular structures of unknown compounds in the gas phase . It manipulates the molecules by converting them into ions using various ionization sources . 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) has extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .

Chemical Reactions Analysis

The chemical reactions of sulfonylureas are complex and can involve various mechanisms. For example, sulfonylureas function as herbicides by interfering with the biosynthesis of the amino acids valine, isoleucine, and leucine, specifically via acetolactate synthase inhibition .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonylureas are determined by their chemical structure and composition . These properties are essential for understanding their function as biomaterials .

Scientific Research Applications

Scientific Research Applications of Methanesulfonylurea

Microbial Metabolism this compound, through its derivative methanesulfonic acid, plays a role in microbial metabolism. Methanesulfonic acid serves as a sulfur source for diverse aerobic bacteria supporting their growth. It's involved in the biogeochemical cycling of sulfur and is metabolized by certain methylotrophs as a carbon and energy substrate (Kelly & Murrell, 1999).

Catalysis and Chemical Reactions Copper methanesulfonate is utilized as a catalyst in the esterification of carboxylic acids with alcohols. It offers excellent activity and reusability, making it a favored choice over conventional Lewis acids catalysts (Jiang, 2005).

Biological and Environmental Analysis this compound's derivative, methanesulfinic acid, is used in studying the generation of hydroxyl radicals in biological systems. It serves as a molecular probe, indicating the presence of these radicals due to its stable, non-radical nature and distinctiveness from substances normally found in living systems (Babbs & Steiner, 1990).

Environmental Sustainability Methanesulfonic acid showcases properties beneficial for environmental sustainability. Its low toxicity and solubility make it an ideal electrolyte in electrochemical processes. Its use in tin and lead electroplating processes is particularly noted for its environmental advantages and economic aspects (Gernon, Wu, Buszta & Janney, 1999).

Pharmaceutical Analysis In pharmaceuticals, this compound derivatives are scrutinized for the presence of impurities like methyl methanesulfonate and ethyl methanesulfonate. A high-performance liquid chromatography method has been developed for this purpose, ensuring the quality and safety of pharmaceutical products (Zhou, Xu, Zheng, Liu & Zheng, 2017).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

methylsulfonylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O3S/c1-8(6,7)4-2(3)5/h1H3,(H3,3,4,5) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPITTLHXKDNPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80901021 |

Source

|

| Record name | NoName_70 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-4-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamide](/img/structure/B2848846.png)

![2-(2-(o-tolyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2848853.png)

![3-(3-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2848854.png)

![(Z)-methyl 2-((cyclohexanecarbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2848858.png)

![2-(4-Ethylpiperazin-1-yl)-4,6-difluorobenzo[d]thiazole hydrochloride](/img/structure/B2848868.png)